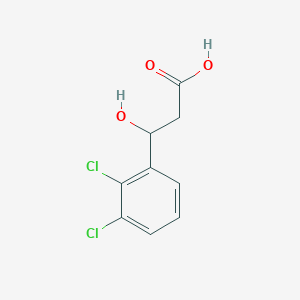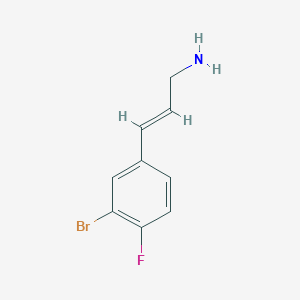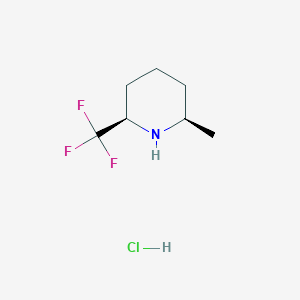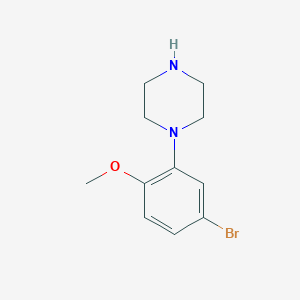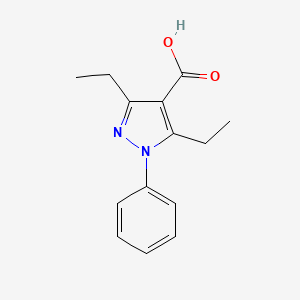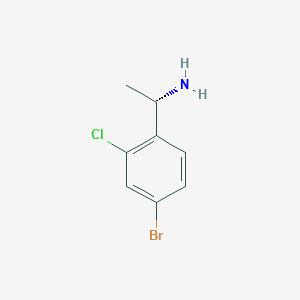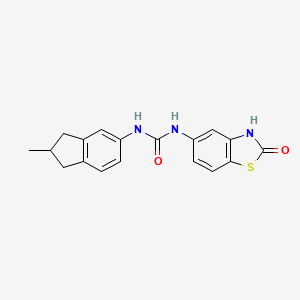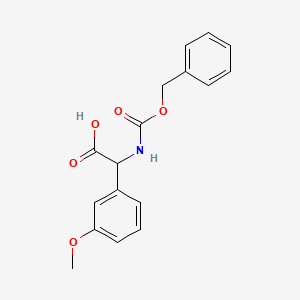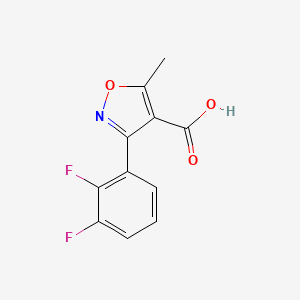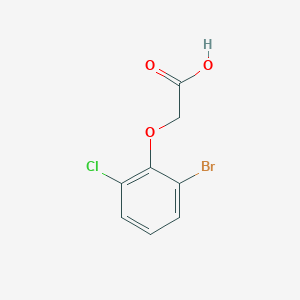
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic aromatic amine that contains both a fluorine atom and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the introduction of the triazole ring onto a fluorinated aniline derivative. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a fluorinated aniline under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production to ensure high purity of the final product .
化学反应分析
Types of Reactions
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring .
科学研究应用
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
作用机制
The mechanism of action of 3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological processes .
相似化合物的比较
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound has a methoxy group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
1-(1H-1,2,4-Triazol-3-yl)-2-fluorobenzene: Similar structure but lacks the aniline group, leading to different applications and properties.
Uniqueness
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the presence of both a fluorine atom and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in various chemical syntheses and its efficacy in biological applications .
属性
分子式 |
C9H9FN4 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC 名称 |
3-fluoro-2-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C9H9FN4/c1-14-9(12-5-13-14)8-6(10)3-2-4-7(8)11/h2-5H,11H2,1H3 |
InChI 键 |
MYOSLZWOPUXDBP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=N1)C2=C(C=CC=C2F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


